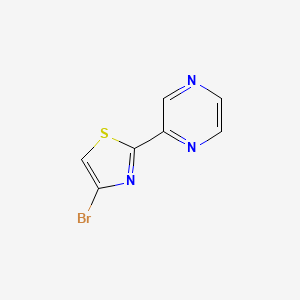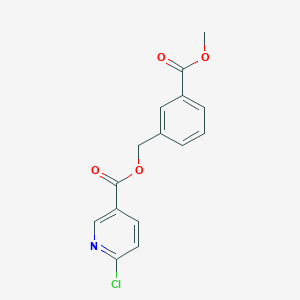![molecular formula C18H13N3O3S2 B2488803 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-80-4](/img/structure/B2488803.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of the benzothiazole family, which is known for its diverse applications in medicinal chemistry due to the biological activities associated with its structure. Benzothiazole derivatives are synthesized for their potential use in various fields, including as inhibitors, ligands, and in material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclocondensation reactions, utilizing aminothiazole and other precursor compounds. For example, methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives have been obtained through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate, showcasing the versatility in synthesizing benzothiazole-related compounds (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques, including FT-IR, NMR (1H and 13C), and UV–Vis spectroscopy. X-ray diffraction methods also play a crucial role in determining the precise geometry of these molecules. For instance, the structure of a related benzothiazole derivative was studied both theoretically and experimentally, revealing insights into its geometry and electronic properties through DFT calculations and X-ray structure determination (Inkaya, 2018).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, leading to the formation of structurally diverse compounds. These reactions are often catalyzed by metals or other catalysts, demonstrating the reactivity of the benzothiazole core. The synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization between 2-aminobenzothiazole and ketone is an example of such reactivity (Mishra et al., 2014).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as melting points, solubility, and thermal behavior, are crucial for their application in different fields. Thermogravimetric analysis (TG/DTA) and differential scanning calorimetry (DSC) are commonly used to study these properties. The synthesis and characterization of benzothiazole derivatives include these analyses to better understand the material's stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their application in pharmaceuticals and materials science. Studies on the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlight the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Benzothiazole-imino-benzoic acid Schiff Bases, similar to the compound , have demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).
- Arylidene compounds derived from 2-iminothiazolidine -4-one have shown sensitivity against various bacterial strains, indicating potential antimicrobial properties (Azeez & Abdullah, 2019).
Biological Activity Studies
- Certain benzothiazole derivatives have been synthesized and studied for their biological activities, revealing that some derivatives have toxic effects on bacteria (Uma et al., 2017).
- Schiff base ligands derived from benzothiazole compounds have been examined for their biological activity, with some complexes showing higher antibacterial activity compared to free ligands (Hassan, 2018).
Photophysical Properties
- The study of N-(benzo[d]thiazol-2-yl) acetamides reveals insights into their photophysical properties, which could be significant in understanding the behavior of similar compounds under different conditions (Balijapalli et al., 2017).
Synthesis and Characterization
- Various synthesis methods have been explored for benzothiazole derivatives, providing valuable information on the efficient preparation and potential applications of these compounds (Mohamed, 2014; 2021).
- Novel thiophene-benzothiazole derivative compounds have been synthesized and characterized, highlighting the versatility of benzothiazole compounds in chemical synthesis (Ermiş & Durmuş, 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzo[d]thiazole-2-carboxamides, have been found to inhibit the mycobacterial atp-phosphoribosyl transferase (hisg), which is unique to mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other benzo[d]thiazole derivatives, it can be inferred that it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of certain fungi by affecting their metabolic processes .
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of certain fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as antibiotics, can induce the development of antibiotic-resistant bacteria and antibiotic resistance genes, which could potentially affect the effectiveness of this compound .
Propiedades
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-24-16(22)9-21-13-4-2-3-5-14(13)26-18(21)20-17(23)11-6-7-12-15(8-11)25-10-19-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZTXDQUXBJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)



![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)






